molecular formula C24H29FN4O2 B583754 6-Methylrisperidone CAS No. 1346602-28-5

6-Methylrisperidone

Cat. No.: B583754
CAS No.: 1346602-28-5
M. Wt: 424.52
InChI Key: OGYZXUJCZWNPPY-UHFFFAOYSA-N
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Description

Contextualizing 6-Methylrisperidone within the Risperidone (B510) Chemical Family

This compound is a close structural analog and a known impurity of risperidone. chemicalbook.comontosight.ai Risperidone itself is characterized by a core structure consisting of a fluorinated benzisoxazole moiety linked to a piperidine (B6355638) ring, which is in turn connected to a pyrido[1,2-a]pyrimidin-4-one group. This compound shares this fundamental architecture, with the key distinction being the addition of a methyl group on the pyridopyrimidine ring system. nih.govlgcstandards.com This structural similarity places it firmly within the risperidone chemical family. It is specifically identified as "Risperidone Impurity E" in the European Pharmacopoeia (EP) and as a USP impurity, highlighting its relevance in the analysis of the parent drug. lgcstandards.compharmaffiliates.comsynthinkchemicals.com

Nomenclature and Definitive Structural Identity

The precise identification of a chemical compound is crucial for scientific discourse and regulatory purposes. The following sections detail the formal nomenclature and identifiers for this compound.

The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. nih.govlgcstandards.com This systematic name precisely describes the molecular structure, identifying all functional groups and their relative positions.

The Chemical Abstracts Service (CAS) has assigned the unique registry number 1346602-28-5 to this compound. chemicalbook.compharmaffiliates.combiosynth.comusp.orgscbt.com This identifier is universally used in chemical databases and scientific literature to unambiguously refer to this specific compound. Other identifiers include its designation as Risperidone Impurity E. lgcstandards.compharmaffiliates.comsynthinkchemicals.com

The molecular formula for this compound is C24H29FN4O2 . nih.govlgcstandards.combiosynth.comusp.org This formula indicates that each molecule is composed of 24 carbon atoms, 29 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 2 oxygen atoms. The connectivity follows the risperidone framework, with the defining feature being the methyl group at the 6-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.

Interactive Table: Chemical Identity of this compound

Identifier Value
Systematic IUPAC Name 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one nih.govlgcstandards.com
CAS Registry Number 1346602-28-5 chemicalbook.compharmaffiliates.combiosynth.comusp.orgscbt.com
Molecular Formula C24H29FN4O2 nih.govlgcstandards.combiosynth.comusp.org

| Molecular Weight | 424.51 g/mol chemicalbook.comlgcstandards.combiosynth.comscbt.com |

Significance as a Research Compound and Pharmaceutical Impurity

Beyond its basic chemical identity, this compound holds particular significance in the context of pharmaceutical manufacturing and analysis.

This compound is classified as a pharmaceutical impurity of risperidone. chemicalbook.comontosight.ai Impurities in active pharmaceutical ingredients (APIs) must be monitored and controlled to ensure the safety and efficacy of the final drug product. Therefore, this compound serves as a crucial reference standard for analytical chemists. pharmaffiliates.comsynthinkchemicals.com Its availability as a certified reference material allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify its presence in batches of risperidone. lgcstandards.comsynthinkchemicals.comeurofins.com By using this compound as a standard, pharmaceutical manufacturers can ensure their products meet the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). synthinkchemicals.comusp.orgncats.io

Table: Compound Names Mentioned

Compound Name
This compound
Risperidone

Implications for Drug Substance and Product Purity

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can directly impact the safety and efficacy of a drug product. In the manufacturing of risperidone, the formation of impurities such as this compound is closely monitored and controlled. veeprho.com The presence of this and other related substances can affect the pharmacological profile of the final drug product. ontosight.ai

Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish limits for the presence of specific impurities in drug substances and products. synzeal.comrasayanjournal.co.in For risperidone, this compound is a specified impurity that must be quantified to ensure it does not exceed these established thresholds. lgcstandards.comallmpus.com The control of impurities is essential throughout the manufacturing process, from raw materials to the final dosage form. veeprho.com

The development of robust analytical methods is crucial for the detection and quantification of this compound. rasayanjournal.co.in High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed techniques to separate and measure impurities in risperidone. rasayanjournal.co.inijrpns.com These methods must be validated to demonstrate their accuracy, precision, and specificity for the intended purpose. ijrpns.com The data generated from these analytical procedures are vital for batch release and for ensuring the consistent quality of the drug product. veeprho.com

The study of impurities like this compound also provides insights into the degradation pathways of the drug substance and helps in the development of stable formulations. By understanding how and when these impurities are formed, manufacturers can optimize processes to minimize their presence, thereby ensuring the purity and quality of the medication. veeprho.com

Detailed Research Findings

Research into this compound has primarily focused on its role as a risperidone impurity. Analytical studies have been conducted to develop and validate methods for its detection and quantification. For instance, a study published in the Rasayan Journal of Chemistry detailed a UPLC method for the determination of various risperidone impurities, including this compound. rasayanjournal.co.in Another patent describes a method for detecting related substances in risperidone oral solution, listing 6-methyl risperidone as one of the key impurities to monitor. google.com

The physicochemical properties of this compound have been characterized to support its identification and quantification. These properties are essential for the development of reference standards used in analytical testing. allmpus.comhoneychempharma.comvivanls.com

Below are interactive data tables summarizing key information about this compound and related compounds.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
Chemical Name (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one allmpus.com
Synonyms 6-Methyl Risperidone, 2,6-Dimethyl Risperidone, Risperidone EP Impurity E pharmaceresearch.comhoneychempharma.com
CAS Number 1346602-28-5 allmpus.compharmaceresearch.comscbt.com
Molecular Formula C₂₄H₂₉FN₄O₂ allmpus.compharmaceresearch.comscbt.com
Molecular Weight 424.51 g/mol lgcstandards.comallmpus.comscbt.com

Table 2: Related Risperidone Impurities

Impurity NamePharmacopoeia DesignationMolecular FormulaMolecular Weight ( g/mol )CAS Number
RisperidoneAPIC₂₃H₂₇FN₄O₂410.48 sigmaaldrich.comlgcstandards.com
Risperidone Impurity KEP Impurity KC₂₃H₂₈N₄O₂392.49 lgcstandards.com
Risperidone E-OximeEP Impurity AC₂₃H₂₈F₂N₄O₂430.49 allmpus.com
Risperidone Difluoro Ketone----
9-Hydroxy RisperidoneEP Impurity C-- rasayanjournal.co.in
5-Fluoro RisperidoneEP Impurity D-- rasayanjournal.co.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYZXUJCZWNPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-28-5
Record name 6-Methylrisperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLRISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Impurity Profiling

Synthetic Methodologies for Risperidone (B510) and Related Compounds

The synthesis of Risperidone, a benzisoxazole derivative, is a well-established process in the pharmaceutical industry. jocpr.comderpharmachemica.com Understanding its primary synthetic route is fundamental to comprehending the origin of process-related impurities such as 6-Methylrisperidone.

Precursors and Intermediate Derivations

The two primary intermediates for Risperidone synthesis are themselves products of multi-step chemical syntheses.

Compound I (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole): The synthesis of this key intermediate often begins with the reaction of N-formyl isonipecotic acid with formic acid and acetic anhydride. thepharmajournal.com The resulting product undergoes further reactions, including cyclization, to yield the final benzisoxazole piperidine (B6355638) moiety. thepharmajournal.comgoogle.com

Compound II (3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one): This intermediate is typically synthesized by reacting 2-aminopyridine (B139424) with 2-acetylbutyrolactone (B121156) (3-acetyldihydrofuran-2(3H)-one). jocpr.com This reaction forms a bicyclic pyridopyrimidine alcohol, which is then chlorinated, commonly using thionyl chloride, to produce the final chloroethyl derivative, often as a hydrochloride salt. jocpr.com

Below is a table summarizing the key precursors in Risperidone synthesis.

Table 1: Key Precursors in Risperidone Synthesis

Precursor Name Chemical Name Role in Synthesis
Compound I 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole The benzisoxazole piperidine moiety that undergoes N-alkylation. google.com
Compound II 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one The alkylating agent providing the pyrido-pyrimidine portion of Risperidone. google.com
2-Aminopyridine Pyridin-2-amine Starting material for the synthesis of the pyrido-pyrimidine ring system in Compound II. jocpr.com

Mechanistic Formation of this compound as a Process-Related Impurity

Process-related impurities are substances that form during the manufacturing process. veeprho.com this compound, identified as "Risperidone specified impurity E" in the European Pharmacopoeia, is a classic example of such an impurity, originating from a specific raw material contaminant. thepharmajournal.comnih.gov

Identification of Potential Reaction Pathways Leading to Formation

The formation of this compound occurs via a reaction pathway that mirrors the main synthesis of Risperidone. The impurity arises when a methylated analogue of a key starting material is present in the reaction mixture. Specifically, the impurity is formed from the condensation of Compound I with 3-(2-chloroethyl)-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. thepharmajournal.com

This methylated alkylating agent is generated when 6-methylpyridin-2-amine is present as an impurity in the 2-aminopyridine starting material. thepharmajournal.com The 6-methylpyridin-2-amine reacts with 2-acetylbutyrolactone in the same manner as 2-aminopyridine, leading to the formation of the unwanted methylated version of Compound II, which subsequently reacts with Compound I to yield this compound. thepharmajournal.com

Influence of Reaction Conditions on Impurity Generation

The primary factor influencing the generation of this compound is not the reaction conditions of the final condensation step (e.g., temperature, base, solvent), but rather the purity of the starting materials. veeprho.compharmatimesofficial.com The presence of 6-methylpyridin-2-amine in the 2-aminopyridine raw material directly correlates with the amount of this compound formed. Therefore, the critical point for controlling this impurity is at the raw material sourcing and testing stage. jocpr.com

The table below outlines the conditions leading to the formation of this specific impurity.

Table 2: Formation of this compound

Factor Description Consequence
Impure Starting Material Presence of 6-methylpyridin-2-amine in the 2-aminopyridine raw material. thepharmajournal.com Formation of 3-(2-chloroethyl)-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. thepharmajournal.com

Strategies for Impurity Control in Pharmaceutical Synthesis

Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final drug product. pharmaknowledgeforum.comregistech.com Strategies involve a multi-faceted approach, from raw material control to final product testing. veeprho.com

General strategies for managing pharmaceutical impurities include:

Risk Assessment: Identifying potential impurities and understanding their formation pathways. pharmaknowledgeforum.com

Source Control: Rigorous testing and qualification of raw materials and starting materials to ensure they meet strict purity specifications. pharmatimesofficial.com

Process Control: Implementing in-process controls and utilizing methodologies like Quality by Design (QbD) and Process Analytical Technology (PAT) to monitor and control the manufacturing process in real-time. pharmatimesofficial.comveeprho.com

Purification Techniques: Employing advanced purification methods like chromatography, recrystallization, and filtration to remove impurities from the active pharmaceutical ingredient (API). pharmatimesofficial.compharmaknowledgeforum.com

Analytical Testing: Developing and validating robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify impurities in the final product. gmpinsiders.comresearchgate.net

For this compound, the most effective control strategy is centered on source control . jocpr.com The key is to prevent the impurity from being generated by ensuring the purity of the 2-aminopyridine starting material.

Table 3: Control Strategies for this compound

Strategy Action Rationale
Raw Material Specification & Testing Implement a specific, stringent limit for 6-methylpyridin-2-amine in the 2-aminopyridine raw material specification. jocpr.com Prevents the formation of the methylated intermediate that leads to the this compound impurity. thepharmajournal.com
Vendor Qualification Source 2-aminopyridine only from qualified vendors who can consistently meet the required purity standards. Ensures a reliable and high-purity supply chain, minimizing the risk of contamination.
In-Process Control Monitor the intermediate stages for the presence of the methylated pyrido-pyrimidine compound. Allows for early detection and potential purging of the impurity precursor before the final condensation step. veeprho.com

| Final Product Testing | Utilize a validated, stability-indicating HPLC method capable of separating Risperidone from this compound and other related substances. gmpinsiders.comgoogle.com | Confirms that the final API meets the required purity specifications as per pharmacopeial standards. veeprho.com |

By focusing on the purity of the initial building blocks of the synthesis, manufacturers can effectively control the level of this compound, ensuring a high-quality Risperidone API.

Application of Quality by Design (QbD) Principles

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development and manufacturing that emphasizes product and process understanding to ensure predefined quality standards are consistently met. veeprho.comgoogle.com The application of QbD principles is crucial for controlling the level of impurities such as this compound in the Risperidone API.

The process begins with defining the Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the final drug product. For Risperidone API, a key element of the QTPP is purity, with strict limits on specified and unspecified impurities. From the QTPP, Critical Quality Attributes (CQAs) are identified. A CQA is a physical, chemical, or biological characteristic that must be within an appropriate limit or distribution to ensure the desired product quality. mdpi.com In this context, the level of this compound is a CQA, as it is a specified impurity in the European Pharmacopoeia. veeprho.com

Risk assessment is then used to identify Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that could impact the CQAs. mdpi.com For this compound, the most critical material attribute is the purity of the 2-aminopyridine starting material, specifically the concentration of the 6-methylpyridin-2-amine impurity. thepharmajournal.com CPPs include reaction conditions like temperature, time, and stoichiometry, as well as purification parameters. synthinkchemicals.com

Process Analytical Technology (PAT) can be integrated as part of a QbD strategy to monitor CPPs in real-time, ensuring the process remains within its design space and consistently produces API that meets all quality attributes. veeprho.com

The table below illustrates the application of QbD principles for controlling the this compound impurity.

Table 1: Application of QbD Principles for this compound Control

QbD ElementApplication to this compound ControlJustification & Control Strategy
Quality Target Product Profile (QTPP) High-purity Risperidone API.The final API must meet pharmacopoeial standards for identity, strength, and purity.
Critical Quality Attribute (CQA) Limit of this compound impurity (e.g., ≤ 0.15%).This compound is a specified impurity that must be controlled to ensure product safety and quality. veeprho.com
Critical Material Attribute (CMA) Concentration of 6-methylpyridin-2-amine in 2-aminopyridine raw material.This impurity is the direct precursor to the intermediate that forms this compound. thepharmajournal.com Control strategy involves setting stringent specifications and validating analytical methods for raw material testing.
Critical Process Parameter (CPP) - Synthesis Temperature and reaction time for the condensation of intermediates.While the primary cause is the CMA, reaction kinetics could potentially be optimized to disfavor the reaction of the impurity-forming intermediate. Control involves defining and maintaining a proven acceptable range.
Critical Process Parameter (CPP) - Purification Crystallization solvent ratio, cooling rate, and final temperature.Crystallization is the key step for purging the impurity. The process must be designed to maximize the removal of this compound into the mother liquor while ensuring high yield of pure Risperidone. google.com

Process Optimization for Minimizing Impurity Levels

Process optimization focuses on refining manufacturing steps to robustly minimize the formation and carry-over of impurities into the final product. For this compound, optimization efforts target both the control of starting materials and the efficiency of purification processes.

The most effective strategy is to control the impurity at its source. This involves implementing rigorous testing and qualification for suppliers of 2-aminopyridine to ensure that the level of the critical 6-methylpyridin-2-amine impurity is negligible. Validated, high-sensitivity analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for quantifying this impurity in the raw material. synthinkchemicals.com

While controlling the raw material is paramount, optimization of the final purification step provides a secondary, crucial control point. Crystallization is a powerful technique for separating the desired API from structurally similar impurities. google.com The solubility of Risperidone and this compound will differ based on the solvent system. Process optimization studies are conducted to identify the ideal solvent or solvent mixture (e.g., isopropanol, or mixtures containing dimethylformamide) and conditions that maximize this difference. google.com Parameters such as the dissolution temperature, cooling profile, agitation rate, and seeding strategy are systematically varied to establish a design space where the impurity is efficiently purged into the crystallization mother liquor, resulting in a final API that consistently meets the CQA for purity.

The following table provides a representative example of a study to optimize the crystallization process for impurity removal.

Table 2: Illustrative Data for Crystallization Process Optimization

Experiment No.Solvent SystemCooling ProfileRisperidone Yield (%)This compound Level (%)
1IsopropanolFast (1°C/min)920.18
2IsopropanolSlow (0.2°C/min)880.11
3Isopropanol/DMF (95:5)Fast (1°C/min)940.14
4Isopropanol/DMF (95:5) Slow (0.2°C/min) 91 0.08

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table of Mentioned Chemical Compounds

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful capabilities for the separation, identification, and quantification of individual components within a complex mixture. Various chromatographic techniques are employed to assess the quality of active pharmaceutical ingredients (APIs) and finished drug products, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the pharmaceutical industry for the analysis of drug substances and impurities. researchgate.net Its versatility and sensitivity make it an indispensable tool for the quality control of compounds like 6-Methylrisperidone.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Risperidone (B510) and its impurities, including this compound. ijrpns.comnih.govnih.gov This technique utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase, which allows for the effective separation of compounds based on their hydrophobicity.

Table 1: Example of RP-HPLC Method Parameters for Risperidone and Impurity Analysis

Parameter Conditions
Column Phenomenex Gemini C-18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol: Acetonitrile (B52724): 50 mM KH2PO4 (80:10:10 v/v) nih.gov
Flow Rate 1.3 mL/min nih.gov
Detection UV at 234 nm nih.gov

| Internal Standard | Clozapine nih.gov |

This compound possesses a chiral center at the 6-position of its tetrahydropyrido[1,2-a]pyrimidin-4-one ring system, meaning it can exist as a pair of enantiomers. nih.gov Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties, regulatory agencies often require the assessment of stereoisomeric purity. americanpharmaceuticalreview.comwvu.edu

Chiral HPLC is the primary technique for separating and quantifying enantiomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. nih.gov For the analysis of this compound, a method would be developed using a suitable CSP and a mobile phase (in either normal-phase or reversed-phase mode) that provides the best enantioseparation. This allows for the determination of the enantiomeric excess (e.e.) and ensures that the stereoisomeric purity meets the required specifications.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially higher efficiency, resolution, and speed of analysis compared to conventional HPLC. rasayanjournal.co.in UPLC is particularly well-suited for impurity profiling, where numerous closely eluting impurities must be separated and quantified. ijper.org

A UPLC method has been specifically developed for the determination of Risperidone impurities, including this compound (referred to as Impurity-D as per Ph.Eur.). rasayanjournal.co.in This method allows for the separation of at least fourteen potential impurities in a single run, demonstrating a significant improvement in efficiency. rasayanjournal.co.in The enhanced resolution of UPLC ensures that even minor impurities are adequately separated from the main drug peak and from each other, which is critical for accurate quantification. rasayanjournal.co.in The sensitivity of this technique is sufficient to detect impurities at very low levels, aligning with the stringent requirements of regulatory bodies. rasayanjournal.co.in

Table 2: Validation Data for UPLC Analysis of Risperidone Impurities

Parameter Impurity-D (this compound)
Average % Accuracy (LOQ Level) 107.26 rasayanjournal.co.in
Average % Accuracy (80% Level) 106.15 rasayanjournal.co.in
Average % Accuracy (100% Level) 104.31 rasayanjournal.co.in

| Average % Accuracy (150% Level) | 104.94 rasayanjournal.co.in |

Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile compounds. In pharmaceutical analysis, its primary application is the quantification of residual solvents—organic volatile impurities (OVIs) that may be present from the synthesis and purification processes. ispub.com While this compound itself is a non-volatile compound unsuitable for direct GC analysis, GC is essential for controlling the quality of the substance by testing for these volatile byproducts.

A headspace GC method coupled with a Flame Ionization Detector (FID) is typically used for this purpose. ispub.com The this compound sample would be dissolved in a suitable high-boiling-point solvent in a sealed vial and heated. This allows the volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique can effectively separate and quantify common manufacturing solvents, ensuring they are below the safety limits established by guidelines such as those from the International Council for Harmonisation (ICH). ispub.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative or semi-quantitative analysis. It serves as an effective screening tool for identifying the presence of impurities. d-nb.info In the context of this compound, TLC can be used as a preliminary purity check or to monitor the progress of synthesis reactions.

A TLC method would involve spotting a solution of the test sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. d-nb.info After development, the separated spots are visualized, typically under UV light or by spraying with a chemical reagent. d-nb.info By comparing the retardation factor (Rf) value of the impurity spot with that of a this compound reference standard, a preliminary identification can be made. TLC is also valuable in forced degradation studies to quickly visualize the formation of degradation products under various stress conditions. dphen1.com

Table 3: List of Compounds

Compound Name
This compound
Risperidone
Clozapine
Methanol
Acetonitrile

High-Performance Liquid Chromatography (HPLC) Applications

Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification of this compound

The comprehensive characterization and quantification of this compound, a derivative of the atypical antipsychotic risperidone, necessitates the application of advanced analytical methodologies. Due to the structural similarity to its parent compound, the analytical techniques established for risperidone serve as the foundation for the analysis of this compound. These methods are crucial for confirming its molecular structure, identifying functional groups, and quantifying its presence, particularly at trace levels in complex matrices.

UV/Visible Spectrophotometry for Quantitative Analysis

UV/Visible spectrophotometry is a widely accessible and valuable technique for the quantitative analysis of aromatic compounds like this compound. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, with the absorbance being directly proportional to its concentration.

For related atypical antipsychotics, UV spectrophotometric methods have been successfully developed and validated. rjptonline.orgthaiscience.info For instance, the analysis of risperidone often involves measuring its absorbance at specific wavelengths (λmax), such as 280 nm. researchgate.netsemanticscholar.org A typical method would involve preparing a standard stock solution of the compound in a suitable solvent, like methanol or a buffered solution, and creating a series of dilutions to establish a calibration curve. rjptonline.org The linearity of the method for related compounds is often established over a concentration range relevant for pharmaceutical formulations. rjptonline.orgsphinxsai.com While simple and cost-effective, UV spectrophotometry may lack the selectivity required for complex samples containing multiple absorbing species, often necessitating prior separation steps. sphinxsai.comresearchgate.net

Table 1: Representative UV Spectrophotometric Parameters for Atypical Antipsychotics

Parameter Value Reference
Wavelength (λmax) 280 nm researchgate.netsemanticscholar.org
Solvent Methanol / 0.1 N HCl thaiscience.info
Linearity Range 3–100 ng/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for trace analysis, offering unparalleled sensitivity and selectivity for quantifying compounds like this compound in complex biological matrices such as plasma or urine. nih.govnih.govrsc.org This hyphenated technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. rsc.org

Methods developed for risperidone and its primary metabolite, 9-hydroxyrisperidone, demonstrate the power of LC-MS/MS to achieve quantification limits as low as 0.1 ng/mL in plasma. nih.govresearchgate.net Sample preparation is a critical first step, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. nih.govresearchgate.netpa2online.org Chromatographic separation is typically achieved using a C18 or similar reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297). pa2online.orgnih.gov

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and definitive identification. In this technique, the precursor ion (the protonated molecule, [M+H]⁺) of the analyte is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, and these product ions are then analyzed in the second mass analyzer.

For the parent compound risperidone (molecular weight 410.49 g/mol ), the [M+H]⁺ ion is observed at an m/z of 411.3. pa2online.orgnih.gov Upon fragmentation, it yields several key product ions. The most abundant and commonly monitored fragment for quantification is the ion at m/z 191.1, which corresponds to the protonated 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety resulting from the cleavage of the ethyl-piperidine linkage. pa2online.orgnih.govnih.gov Another significant fragment is observed at m/z 207, corresponding to the fluorobenzisoxazole-piperidine portion of the molecule. nih.gov For this compound, one would expect a precursor ion [M+H]⁺ at approximately m/z 425.3, with an anticipated key fragment ion remaining at m/z 191.1 if the methylation has occurred on the fluorobenzisoxazole ring system.

Table 2: Common MS/MS Transitions for Risperidone Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Application Reference
Risperidone 411.3 191.1 Quantification pa2online.orgnih.govnih.gov
Risperidone 411.3 207.0 Confirmation nih.gov

Developing a robust quantitative LC-MS/MS method involves optimizing several key parameters. The process begins with the selection of appropriate precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity. pa2online.org Chromatographic conditions, including the column type, mobile phase composition, and gradient elution, are optimized to achieve symmetric peak shapes, adequate retention, and separation from matrix components. nih.govuu.nl

Validation of the method is performed according to established bioanalytical guidelines and includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability. pa2online.orgnih.gov For risperidone, validated methods typically demonstrate excellent linearity over concentration ranges from sub-ng/mL to several hundred ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. researchgate.netnih.gov Intra- and inter-day precision and accuracy are generally required to be within ±15%. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous confirmation of a chemical structure. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, connectivity of atoms, and chemical environment of the nuclei.

In the structural elucidation of risperidone and its related impurities or derivatives, NMR is critical. nih.govresearchgate.net The ¹H NMR spectrum of risperidone shows characteristic signals for the aromatic protons on the fluorobenzisoxazole ring, the aliphatic protons of the piperidine (B6355638) and pyrido-pyrimidine ring systems, and the methyl group. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the molecule. nih.gov For this compound, the presence of an additional methyl group would result in a new singlet in the ¹H NMR spectrum and a corresponding new signal in the aliphatic region of the ¹³C NMR spectrum, with chemical shift changes observed for adjacent atoms, thus confirming the position of methylation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. asianpubs.org

For risperidone, the FTIR spectrum displays key absorption bands that confirm its structural features. These include bands corresponding to C=O (ketone) stretching in the pyrimidinone ring, C-F stretching of the fluorophenyl group, C=N stretching, and C-O-C stretching of the isoxazole and ether linkages. scribd.com Analysis of the FTIR spectrum of this compound would be expected to show these same characteristic peaks, confirming the integrity of the core structure. While FTIR is excellent for functional group identification, it is generally not used for quantification in complex mixtures and is less definitive for pinpointing the exact location of an alkyl substituent compared to NMR or MS/MS. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Risperidone
9-Hydroxyrisperidone
Risperidone N-oxide
Acetonitrile
Methanol
Formic Acid

Method Validation Parameters for Analytical Assays

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. For the characterization and quantification of specific chemical compounds such as this compound, often identified as a related substance or impurity of Risperidone, rigorous validation studies are mandated by regulatory bodies. These studies demonstrate that the analytical procedure is specific, linear, sensitive, precise, accurate, and robust. The following sections detail the essential validation parameters for analytical assays focused on this compound.

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, which is a specified impurity of Risperidone, specificity is of paramount importance. synthinkchemicals.com Analytical methods, particularly stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, must be capable of separating the this compound peak from the main Risperidone peak and other related impurities. researchgate.netrasayanjournal.co.in

The development of a successful method involves demonstrating that there is no interference from other substances at the retention time of this compound. This is often achieved by developing a single method capable of separating all potential pharmacopeial and non-pharmacopeial impurities. rasayanjournal.co.in Forced degradation studies are also a key component of establishing specificity. nih.gov In these studies, the parent drug, Risperidone, is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netnih.gov A specific method will demonstrate that the this compound peak is well-resolved from any degradants that are formed, thus proving the stability-indicating power of the assay. researchgate.net

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For the quantification of an impurity like this compound, linearity is established by preparing a series of solutions of a purified this compound reference standard at different concentrations. A minimum of five concentrations is typically recommended to establish linearity. europa.eu The calibration curve, a plot of the analytical response versus concentration, is then generated, and its correlation coefficient (r²), y-intercept, and slope are determined. For related substances, the range typically covers from the limit of quantification (LOQ) to approximately 120% or 150% of the specified limit for that impurity. rasayanjournal.co.in While specific linearity data for this compound is not detailed in the available literature, validated HPLC methods for the parent drug Risperidone have demonstrated excellent linearity over ranges such as 10–60 μg/mL (r² = 0.998) and 1–100 µg/mL (r² > 0.9999), indicating the capability of the chromatographic systems used. nih.govoup.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. europa.eu The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. europa.eu

For impurity analysis, the LOQ is a particularly critical parameter. The method must be sensitive enough to quantify the impurity at or below its specified reporting threshold. The determination of LOD and LOQ can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. In the validation of a UPLC method for Risperidone and its impurities, accuracy for Impurity E (this compound) was demonstrated at the LOQ level, confirming the method's suitability for quantifying low levels of this specific compound. rasayanjournal.co.in Illustrative HPLC methods developed for Risperidone have reported LOQ values as low as 0.01 µg/mL and 0.0039 µg/mL, showcasing the high sensitivity achievable. oup.comerpublications.com

Precision (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple replicate measurements of a sample solution.

Intermediate Precision (Inter-day Precision): This expresses the variation within a laboratory, accounting for random events such as different days, different analysts, or different equipment. europa.eu

For impurity quantification methods, precision is evaluated by analyzing samples spiked with the impurity at a specific concentration. The results are expressed as the relative standard deviation (%RSD). In the validation of an analytical method for Risperidone impurities, a key acceptance criterion was that the %RSD obtained from replicate injections of a standard mixture of all impurities should be no more than 5.0% for each impurity, including this compound. rasayanjournal.co.in Validated methods for the parent drug demonstrate high precision, with %RSD values for intra-day and inter-day precision often being less than 2%. ijrpns.com

Accuracy (Recovery Studies)

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu For an impurity assay, accuracy is determined by performing recovery studies. This involves adding known amounts of the purified impurity standard (spiking) to a sample solution (e.g., a solution of the main drug substance, Risperidone). The method is then used to analyze these spiked samples, and the percentage of the impurity recovered is calculated.

Accuracy should be assessed at a minimum of three concentration levels covering the specified range, with multiple preparations at each level. europa.eu A UPLC method developed for Risperidone impurities demonstrated excellent accuracy for the quantification of this compound (Impurity E) at four different concentration levels, as detailed in the table below. rasayanjournal.co.in

Table 1: Accuracy of this compound (Impurity E) Quantification Data sourced from a UPLC method for the determination of Risperidone impurities. rasayanjournal.co.in

Concentration Level (w.r.t. Specification Limit)Average Recovery (% w/w)
LOQ Level103.77
80% Level104.26
100% Level106.03
150% Level104.34

The high recovery rates across the range confirm the method's accuracy for quantifying this compound.

Robustness and System Suitability Testing

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. erpublications.com This provides an indication of its reliability during normal usage. For HPLC/UPLC methods, typical variations include changes in the flow rate, mobile phase composition (e.g., pH or percentage of organic solvent), and column temperature. The method is considered robust if the results remain within acceptable criteria (e.g., system suitability parameters, analyte recovery) despite these minor changes. erpublications.com

System Suitability Testing (SST) is an integral part of any chromatographic method. It is performed before and sometimes during the analysis of samples to ensure that the complete analytical system (instrument, reagents, and column) is operating as intended. ijrpns.com Key SST parameters include:

Resolution (Rs): Ensures the separation between the peak of interest and the closest eluting peak.

Tailing Factor (T): Measures peak symmetry; a value of 1 indicates a perfectly symmetrical peak.

Theoretical Plates (N): A measure of column efficiency.

Reproducibility (%RSD): The precision of replicate injections of a standard solution.

Acceptance criteria for these parameters are established during method validation. For instance, common criteria include a tailing factor of less than 2, a theoretical plate count greater than 2000, and an RSD for replicate injections of less than 2.0%.

Preclinical Pharmacological and Mechanistic Investigations Indirect or Comparative

In Vitro Receptor Binding Affinity Studies

In vitro receptor binding assays are fundamental in early drug discovery to determine the affinity of a compound for various G-protein coupled receptors (GPCRs), which are common targets for antipsychotic medications. psychopharmacologyinstitute.comtandfonline.com These assays provide initial insights into the potential therapeutic effects and side-effect profiles of a new chemical entity.

Methodologies for G-Protein Coupled Receptor (GPCR) Binding Assays

The interaction of a compound with a GPCR is typically assessed using membrane preparations from cells engineered to express a specific receptor subtype. kyinno.com The core principle involves measuring the displacement of a radiolabeled ligand with known high affinity for the receptor by the test compound. The concentration at which the test compound displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. nih.gov Lower Ki values indicate higher binding affinity. psychopharmacologyinstitute.com

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are the gold standard for determining receptor occupancy. nih.gov These assays utilize a radiolabeled compound (radioligand) that binds specifically to the target receptor. By competing with a non-labeled compound (like 6-Methylrisperidone would be), the assay can quantify the affinity of the test compound for the receptor. nih.gov For instance, in studies of risperidone (B510), radioligands such as [³H]ketanserin for serotonin (B10506) 5-HT₂ₐ receptors and [³H]SCH-23390 for dopamine (B1211576) D₁ receptors have been employed. nih.govnih.gov Similar assays would be necessary to determine the receptor occupancy of this compound at various dopamine, serotonin, adrenergic, and histaminergic receptors, which are known targets of risperidone. psychopharmacologyinstitute.comnih.gov

Functional Assays for Receptor Agonism/Antagonism

Beyond binding affinity, functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist. frontiersin.org These assays measure the cellular response following compound binding. Common methods include measuring changes in second messenger levels (e.g., cAMP, calcium) or reporter gene activation. For example, a compound's effect on forskolin-induced cyclic AMP accumulation can determine its activity at dopamine D₂ receptors. researchgate.net To characterize this compound, its functional activity at key receptors implicated in psychosis, such as D₂ and 5-HT₂ₐ receptors, would need to be assessed to understand its potential as an antipsychotic agent. nih.gov

Enzyme Inhibition and Modulation Studies

Investigating a compound's interaction with enzymes is crucial to understand its metabolic fate and potential for drug-drug interactions. For many antipsychotics, including risperidone, cytochrome P450 (CYP) enzymes are key in their metabolism. frontiersin.orgnih.gov

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are used to screen for potential inhibition or induction of metabolic enzymes. nih.gov These assays typically involve incubating the test compound with human liver microsomes, which are rich in CYP enzymes, along with a known substrate for a specific CYP isozyme. nih.gov The formation of the metabolite from the substrate is then measured, often using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.net A decrease in metabolite formation in the presence of the test compound indicates inhibition. To assess this compound, its effect on major CYP enzymes such as CYP2D6 and CYP3A4, which are involved in risperidone metabolism, would be a primary focus. frontiersin.org

Molecular Mechanisms of Enzyme Interaction

Understanding the molecular basis of enzyme interaction helps predict the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). libretexts.org Competitive inhibition occurs when the compound directly competes with the substrate for the enzyme's active site. libretexts.org Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. libretexts.org Determining the mechanism of enzyme interaction for this compound would require kinetic studies with varying concentrations of both the compound and the enzyme substrate. Such information is vital for predicting its potential to alter the metabolism of co-administered drugs.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The chemical compound this compound is a structural analog of the well-established atypical antipsychotic, risperidone. While direct preclinical pharmacological data for this compound is not extensively available in public literature, its structural relationship with risperidone allows for a theoretical examination of its potential activities and interactions. This analysis is grounded in the established principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies conducted on risperidone and its derivatives.

Risperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. drugbank.comfda.gov QSAR studies on risperidone analogs have consistently highlighted the critical role of specific structural features in modulating binding affinity to these receptors. nih.govtandfonline.comresearchgate.net These studies provide a framework for predicting how the introduction of a methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one moiety, as seen in this compound, might influence its pharmacological profile.

A 2D QSAR study on risperidone and fifteen of its derivatives identified several energy-based descriptors, including Binding Energy, Ligand Efficiency, and Intermolecular energy, as being correlated with their inhibitory constant (pKi) at the D2 dopamine receptor. nih.gov This suggests that even minor structural modifications can significantly alter the binding energetics. Another study focusing on 3D-QSAR models for dopamine D2 and serotonin 5-HT2A receptor antagonists emphasized the importance of electrostatic and hydrophobic fields in determining the bioactivity of tetrahydropyridopyrimidinone derivatives, a class to which this compound belongs. tandfonline.com

Based on these principles, the addition of a methyl group at the 6-position introduces a small, lipophilic substituent. This modification could potentially influence the compound's interaction with the hydrophobic pockets of the D2 and 5-HT2A receptor binding sites. The precise impact, whether beneficial or detrimental to binding affinity, would depend on the specific topology of the receptor pocket in the vicinity of the 6-position of the ligand.

Computational Modeling for Molecular Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, offer a theoretical lens through which to examine the molecular interactions of this compound with its putative targets. rsc.orgmdpi.com While specific docking studies for this compound are not readily found, insights can be gleaned from studies on risperidone and its analogs.

Molecular docking studies of risperidone with the dopamine D2 receptor have been performed to elucidate the key binding interactions. nih.gov These studies, along with the crystal structure of the D2 receptor in complex with risperidone, reveal the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-receptor complex. nih.gov For this compound, the introduction of a methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one ring could lead to several outcomes. It might enhance hydrophobic interactions with non-polar residues in the binding pocket, potentially increasing binding affinity. Conversely, it could introduce steric hindrance, preventing optimal alignment and reducing affinity.

Molecular dynamics simulations can further elaborate on the stability and dynamics of the ligand-receptor complex over time. mdpi.com Such simulations could predict whether the 6-methyl group contributes to a more stable binding conformation or introduces unfavorable energetic penalties.

A study that developed 3D-QSAR models for dual D2 and 5-HT2A antagonists based on tetrahydropyridopyrimidinone derivatives found that electrostatic and hydrophobic fields are crucial for activity. tandfonline.com The contour maps generated from these models could be used to predict the effect of the 6-methyl substitution. If this position falls within a region where hydrophobicity is favored, an increase in activity might be expected.

Ligand-Based and Structure-Based Drug Design Principles

The design of novel antipsychotics often employs both ligand-based and structure-based approaches. Ligand-based drug design relies on the knowledge of existing active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity. researchgate.netprimescholars.comprimescholars.com Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target receptor to design ligands that can bind with high affinity and selectivity. tandfonline.comresearchgate.net

Structure-based design efforts for D2 and 5-HT2A antagonists have been significantly aided by the elucidation of the crystal structures of these receptors. nih.gov These structures reveal the detailed architecture of the binding pockets and have guided the design of new derivatives. For instance, a study on novel pyridopyrimidinone derivatives used the structures of existing drugs like risperidone to design new compounds with potentially improved properties. ceon.rs The design of this compound, if intentional, would have been guided by the hypothesis that a small hydrophobic group at the 6-position could lead to a favorable interaction with the target receptors.

Theoretical Impact of Structural Modifications on Biological Activity

The structural modification of introducing a methyl group at the 6-position of the pyrido[1,2-a]pyrimidin-4-one ring in risperidone to form this compound can be hypothesized to have several effects on its biological activity.

Receptor Binding Affinity : The primary impact would be on the binding affinity for the D2 and 5-HT2A receptors. As discussed, this could be either positive, due to enhanced hydrophobic interactions, or negative, due to steric clash. The net effect is difficult to predict without experimental data but could be explored computationally. Studies on other drug classes have shown that even small alkyl substitutions can lead to significant changes in binding affinity.

Selectivity : The modification could alter the selectivity profile of the compound. The relative affinity for D2 versus 5-HT2A receptors, as well as off-target receptors (e.g., adrenergic, histaminergic), might be different from that of risperidone. This could theoretically lead to a different side-effect profile.

Metabolism : The methyl group could influence the metabolic profile of the compound. It might alter the susceptibility of the molecule to metabolism by cytochrome P450 enzymes. For instance, risperidone is primarily metabolized to 9-hydroxyrisperidone. fda.govnih.gov The presence of a 6-methyl group could potentially open new metabolic pathways or alter the rate of existing ones.

Pharmacokinetics : Changes in lipophilicity due to the methyl group could affect pharmacokinetic properties such as absorption, distribution, and blood-brain barrier penetration.

Table of Compound Descriptors

DescriptorRisperidoneThis compound
Molecular Formula C23H27FN4O2C24H29FN4O2
Molecular Weight 410.5 g/mol 424.5 g/mol
XLogP3 3.43.8
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 66
Rotatable Bond Count 55
Data sourced from PubChem and other chemical databases.

Metabolic Investigations and Role As a Reference Standard

Metabolic Fate of Risperidone (B510) and Potential for 6-Methylrisperidone Formation

Comprehensive metabolic studies on risperidone have delineated several key biotransformation pathways. However, the formation of this compound is not a documented outcome of these processes.

In vitro models, particularly using human and rat liver microsomes or isolated hepatocytes, are fundamental for elucidating drug metabolism. When risperidone is incubated with liver microsomes in the presence of an NADPH-generating system, two primary hydroxylated metabolites are consistently formed. ijper.orgijper.org The major metabolite identified is 9-hydroxyrisperidone (paliperidone), a pharmacologically active compound. ijper.orgnih.gov A secondary, minor metabolite, 7-hydroxyrisperidone, has also been detected in these in vitro systems. ijper.orgpharmgkb.org

Further metabolic processes observed include the oxidative N-dealkylation at the piperidine (B6355638) nitrogen and the scission of the benzisoxazole ring, leading to other inactive degradation products. jocpr.commdpi.com Across numerous studies detailing the in vitro metabolism of risperidone, the formation of a methylated variant such as this compound has not been reported as a metabolic product. ijper.orgresearcher.life While some research has explored risperidone's capacity to induce epigenetic changes, such as altering DNA methylation patterns of certain genes, this is a distinct pharmacological effect on cellular processes and does not represent a metabolic pathway for the drug itself. nih.govbiorxiv.orgtermedia.pl

The enzymatic pathways responsible for risperidone metabolism are well-characterized. The primary route, alicyclic hydroxylation, is predominantly catalyzed by specific cytochrome P450 (CYP) isoenzymes.

CYP2D6: This is the principal enzyme responsible for the conversion of risperidone to its main active metabolite, 9-hydroxyrisperidone. nih.govjnjmedicalconnect.compsychopharmacologyinstitute.com The activity of CYP2D6 is subject to genetic polymorphism, leading to variations in metabolism rates among individuals.

CYP3A4/5: These enzymes represent a secondary, minor pathway for the 9-hydroxylation of risperidone. pharmgkb.orgmdpi.com In individuals who are poor metabolizers via CYP2D6, or when CYP3A4 is induced, this pathway can become more significant. nih.gov

The table below summarizes the key enzymes involved in the established metabolic pathways of risperidone.

Metabolic PathwayPrimary Enzyme(s)Resulting Metabolite(s)
9-HydroxylationCYP2D6 (Major), CYP3A4 (Minor)9-Hydroxyrisperidone
7-HydroxylationNot specified, but observed in vitro7-Hydroxyrisperidone
N-DealkylationCYP3A4/5Inactive metabolites

Table 1: Key enzymes and pathways in risperidone metabolism. Data sourced from multiple studies. pharmgkb.orgmdpi.comjnjmedicalconnect.com

No metabolic pathway involving methylation of the risperidone core structure to form this compound has been identified in the scientific literature.

Role of this compound as an Internal Standard in Bioanalytical Assays

The primary utility of this compound is as a reference material, specifically as an internal standard in quantitative bioanalytical methods. Its structural similarity to risperidone makes it suitable for this application, particularly in chromatography-based assays.

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma. nih.gov In at least one validated method, "Methyl risperidone" was employed as the internal standard to ensure the accuracy and precision of the measurements. nih.govresearchgate.net This compound, officially designated as this compound by the USP, is added to plasma samples during preparation. lgcstandards.comusp.org During analysis, the mass spectrometer monitors the specific mass transitions for risperidone, 9-hydroxyrisperidone, and this compound, allowing for precise quantification by comparing the peak area ratios of the analytes to the internal standard. nih.gov

The table below outlines the parameters of an LC-MS/MS method using Methyl Risperidone as an internal standard.

ParameterDetails
Analytes Risperidone (RSP), 9-Hydroxyrisperidone (9-OH-RSP)
Internal Standard (IS) Methyl Risperidone
Biological Matrix Human Plasma
Extraction Protein Precipitation
Chromatography Betasil C18 Column
Detection Tandem Mass Spectrometry (MS/MS)
Mass Transition (RSP) m/z 411.28 → 191.15
Mass Transition (9-OH-RSP) m/z 427.30 → 207.10
Linear Range 0.10–15.0 ng/mL for both analytes

Table 2: Example of an LC-MS/MS method utilizing Methyl Risperidone as an internal standard. Data from Patel V, et al. (2006). nih.gov

In quantitative LC-MS/MS analysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., risperidone-d4). caymanchem.comacanthusresearch.com SIL internal standards are considered the "gold standard" for several reasons:

Identical Physicochemical Properties: A SIL internal standard has nearly identical chemical properties, extraction recovery, and chromatographic retention time to the non-labeled analyte. wuxiapptec.comscispace.com

Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer source as the analyte, providing the most accurate correction for these common interferences. acanthusresearch.comscispace.com

Improved Precision and Accuracy: The use of a SIL internal standard is widely shown to reduce variability and improve the reproducibility and trueness of the results. acanthusresearch.com

While a structural analog like this compound is a viable and often used alternative when a SIL standard is unavailable or cost-prohibitive, it is not without potential drawbacks. scispace.comcerilliant.com Because its structure is not identical, it may have slight differences in extraction efficiency, retention time, and ionization response compared to the analyte. nih.gov While methods can be validated to account for this, a SIL internal standard is theoretically superior as it more perfectly mimics the analyte's behavior throughout the entire analytical process. scispace.com

Animal Model Applications in Pharmacokinetic Research

Animal models, particularly rodents such as mice and rats, are indispensable for conducting pharmacokinetic (PK) studies during drug development. bienta.neteuropa.eu These studies are designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govisciii.es Numerous PK studies have been performed on risperidone using various animal models to establish its pharmacokinetic profile and support its clinical use. nih.gov

However, the role of this compound in this area is confined to its use as an analytical tool. There is no evidence in the reviewed literature to suggest that this compound itself is administered to animal models to investigate its own pharmacokinetic properties. Instead, it is used in the laboratory as an internal standard for the LC-MS/MS analysis of biological samples (e.g., plasma) collected from animals that have been dosed with risperidone. peerj.comptfarm.pl

Methodological Considerations in Animal Studies for Pharmacokinetic Profiling

Pharmacokinetic (PK) studies in animals are a critical component of drug development, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. biotechfarm.co.il These studies are fundamental in predicting how a drug might behave in humans. biotechfarm.co.ilnih.gov When investigating antipsychotic drugs like risperidone and its related compounds, several methodological factors in animal studies must be carefully considered to ensure the data's translational relevance. nih.gov

Species Selection and Biological Differences: The choice of animal model is crucial, with rodents often used due to their physiological similarities to humans in some aspects of drug metabolism. biotechfarm.co.ilnih.gov However, significant differences in drug metabolism rates exist, with rodents metabolizing antipsychotic drugs four to six times faster than humans. nih.gov This necessitates careful dose selection to achieve clinically relevant plasma concentrations and receptor occupancies. nih.gov

Study Design and Conduct: Pharmacokinetic studies in animals should generally be conducted under Good Laboratory Practice (GLP) to ensure data quality and integrity. europa.eu The design often includes single-dose and repeated-dose studies. europa.eu Single-dose studies help in understanding the basic pharmacokinetic behavior, while repeated-dose studies provide insights into accumulation kinetics and steady-state levels. europa.eu It is also highly desirable to compare plasma concentration profiles after the first dose and at steady state. europa.eu To determine absolute bioavailability, comparison with an intravenous dose is often necessary. europa.eu

Data Analysis and Interpretation: Pharmacokinetic parameters are typically calculated from the time-concentration data of individual animals. europa.eu Non-compartmental analysis is a common method for generating basic parameters. europa.eu It is important to consider inter-individual variability, which can arise from genetic factors, as well as methodological aspects. europa.eu Population pharmacokinetic (PopPK) approaches, while less common in veterinary medicine, can be valuable for refining dosage regimens by using data from a larger, more diverse group of animals that more closely resemble the target population. europa.eu

Key Methodological Considerations in Animal Pharmacokinetic Studies:

Dose Selection: Should be justified and ideally span a range to assess dose proportionality. europa.eu

Route of Administration: Should align with the intended clinical use. nih.gov

Sampling: Serial sampling from the same animal is preferred to reduce inter-animal variability. researchgate.net

Analytical Methods: Validated and sensitive assays are required to accurately quantify the drug and its metabolites in biological matrices. dovepress.com

Statistical Analysis: Appropriate statistical tests should be used to analyze the data and determine significance. europa.eu

Assessment of Compound Distribution in Preclinical Models (e.g., P-glycoprotein studies)

The distribution of a drug into various tissues, including the central nervous system (CNS), is a critical factor for its efficacy, particularly for antipsychotic agents. P-glycoprotein (P-gp), an efflux transporter highly expressed at the blood-brain barrier (BBB), plays a significant role in limiting the brain penetration of many drugs. nih.govoup.comfrontiersin.orgnih.gov

Studies have shown that P-gp significantly restricts the entry of risperidone and its active metabolite, 9-hydroxyrisperidone, into the brain. oup.com In preclinical models using P-gp knockout mice (abcb1a/b knockout), the brain concentrations of risperidone and 9-hydroxyrisperidone were found to be substantially higher compared to wild-type mice. oup.com This indicates that both compounds are substrates of P-gp. oup.com

The assessment of P-gp interaction is a standard part of preclinical drug development. nih.gov In vitro models, such as Caco-2 cell permeability assays, and in vivo models, like studies in P-gp knockout animals, are employed to evaluate whether a compound is a P-gp substrate, inhibitor, or inducer. mdpi.com Understanding the role of P-gp in the distribution of risperidone and its related compounds, including potential impurities like this compound, is crucial for interpreting pharmacokinetic and pharmacodynamic data. nih.gov

Comparative Pharmacokinetic Analysis of Risperidone and Related Entities

Comparative pharmacokinetic studies are essential to understand the relative behavior of a parent drug and its metabolites or related substances. Risperidone is extensively metabolized in the liver, primarily by the enzyme CYP2D6, to its major active metabolite, 9-hydroxyrisperidone (paliperidone). jnjmedicalconnect.commdpi.com The active moiety, which is the sum of risperidone and 9-hydroxyrisperidone, is considered the most relevant measure for assessing therapeutic effect. nih.gov

Pharmacokinetic comparisons have been made between different formulations of risperidone, such as oral tablets and long-acting injectable formulations. dovepress.comnih.govjnjmedicalconnect.com These studies typically measure the plasma concentrations of risperidone, 9-hydroxyrisperidone, and the active moiety over time to determine key pharmacokinetic parameters. dovepress.comnih.gov

Below is an interactive table summarizing key pharmacokinetic parameters for the risperidone active moiety following the administration of oral risperidone and a long-acting injectable formulation (Risperidone ISM).

Data derived from a study comparing steady-state pharmacokinetics. dovepress.commdpi.com

While specific pharmacokinetic data for this compound is not extensively available in the public domain, as an impurity, its pharmacokinetic profile would be inherently linked to that of the parent drug, risperidone. Any analytical method developed for the pharmacokinetic analysis of risperidone would need to be able to distinguish and quantify this compound to ensure accurate assessment of the parent drug's profile and to monitor the levels of this impurity.

Future Research Directions and Methodological Advances

Development of Novel Analytical Techniques for Ultra-Trace Level Detection of Impurities

The accurate detection and quantification of impurities, even at ultra-trace levels, are critical for quality control in pharmaceutical production. While standard High-Performance Liquid Chromatography (HPLC) is a foundational technique, future research is geared towards more sensitive and rapid methods. nih.govipinnovative.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, offering faster and more efficient separations of Risperidone (B510) and its impurities, including 6-Methylrisperidone, compared to conventional HPLC. rasayanjournal.co.in UPLC systems operate at higher pressures and utilize columns with smaller particle sizes (e.g., 1.7 µm), resulting in shorter analysis times and reduced solvent consumption. rasayanjournal.co.inresearchgate.net A developed UPLC method successfully separated fourteen Risperidone impurities in a single run, demonstrating its superiority for comprehensive impurity profiling. rasayanjournal.co.in

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS), are indispensable for structural elucidation and sensitive detection. nih.govajpaonline.com Techniques like LC-MS/MS and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provide the high sensitivity and specificity required to identify and quantify impurities at levels below 0.1%. nih.govnih.gov For instance, a UHPLC-MS/MS method was developed for the high-throughput quantification of 16 antipsychotics and their metabolites, achieving a rapid 6-minute run time. nih.gov Future developments will likely focus on even more sensitive mass analyzers, such as Time-of-Flight (TOF) and Orbitrap systems, to achieve lower limits of detection and provide greater confidence in impurity identification through high-resolution mass data. helsinki.filcms.cz

Table 1: Comparison of Analytical Techniques for Impurity Detection

Technique Principle Advantages for Impurity Analysis Representative Application for Risperidone/Analogs
HPLC Separation based on partitioning between a stationary and mobile phase. Robust, widely available, well-established for quality control. Used in pharmacopoeial methods for Risperidone tablets. derpharmachemica.com
UPLC Uses smaller particle size columns and higher pressures than HPLC. Faster analysis, higher resolution, lower solvent consumption. rasayanjournal.co.in A single UPLC method determines 14 impurities of Risperidone. rasayanjournal.co.in
LC-MS/MS Combines the separation power of LC with the mass analysis capability of tandem MS. High sensitivity and selectivity, structural confirmation of unknown impurities. nih.govresearchgate.net Identification of degradation products in Risperidone tablets. nih.gov

| UHPLC-MS/MS | A high-throughput version of LC-MS/MS. | Rapid screening and quantification, suitable for large sample batches. nih.gov | Quantification of 16 antipsychotics and metabolites in serum. nih.gov |

Advanced Synthetic Methodologies for Selective Synthesis or Impurity Mitigation

Future research into the synthesis of Risperidone and its analogs will prioritize methodologies that offer high selectivity and minimize the formation of impurities like this compound. This involves optimizing reaction conditions and exploring novel synthetic routes.

Current synthetic processes for Risperidone involve the condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. google.com The formation of this compound is a potential side reaction in this process. Advanced methodologies may focus on:

Catalyst Selection: Employing highly selective catalysts to direct the reaction towards the desired product and away from impurity-forming pathways. numberanalytics.com

Asymmetric Synthesis: For chiral compounds, asymmetric synthesis techniques can produce the desired stereoisomer with high purity, avoiding complex separation steps. numberanalytics.com

Process Parameter Optimization: Systematically optimizing parameters such as temperature, solvent, and reagent concentration can significantly reduce impurity levels. A patented improved process for Risperidone preparation emphasizes purification steps to achieve 99.9% purity by HPLC. google.com

Protective Group Chemistry: The strategic use of protecting groups can shield reactive sites on intermediate molecules, preventing unwanted side reactions before being removed in a later step. unimi.it

The synthesis of impurity standards, such as this compound, is itself a critical area of research. derpharmachemica.com These standards are essential for the validation of analytical methods and for accurately quantifying the impurity in drug batches. derpharmachemica.com Efficient and reliable synthesis of these reference materials is a key objective. jocpr.com

Further Elucidation of Impurity Formation Mechanisms and Degradation Pathways

A thorough understanding of how impurities like this compound are formed is crucial for their control. This involves studying the reaction mechanisms during synthesis and the degradation pathways of the drug substance under various stress conditions.

Forced degradation studies are a key tool in this area. ajpaonline.com By exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products can be generated, isolated, and characterized. nih.govresearchgate.net Studies on Risperidone have identified several degradation products, including Risperidone N-oxide and 9-Hydroxyrisperidone, and have rationalized their formation. nih.govresearchgate.nethyphadiscovery.com For example, oxidation leads to the N-oxide, while acidic or basic conditions can result in hydroxylated derivatives. researchgate.net Similar mechanistic studies are needed to fully understand the formation of this compound. This could involve, for instance, investigating the reactivity of specific intermediates in the synthetic pathway. One study noted that the presence of dissolved oxygen in the solvent could lead to the generation of an impurity during the synthesis of 9-hydroxy-risperidone, a related compound. google.com

Computational Chemistry Approaches in Predicting Pharmacological Profiles and Impurity Reactivity

Computational chemistry and in silico modeling are becoming increasingly powerful tools in pharmaceutical research, offering the potential to predict molecular properties and reactivity, thereby saving significant time and resources. oncodesign-services.com

Predicting Pharmacological Profiles: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of molecules based on their chemical structure. oup.com For Risperidone and its analogs, QSAR models could predict their affinity for dopamine (B1211576) and serotonin (B10506) receptors, which is key to their antipsychotic effect. researchgate.netbiorxiv.org By applying these models to impurities like this compound, researchers can assess their potential pharmacological activity without the need for extensive initial laboratory testing. whiterose.ac.uk Molecular docking studies can further simulate how an impurity binds to a target protein, providing insights into its potential effects. whiterose.ac.uknih.gov

Predicting Impurity Reactivity: Computational tools can also be used to predict the formation of impurities. By simulating reaction pathways and calculating the activation energies for different potential reactions, chemists can identify the most likely routes for impurity formation. nih.govinsilicominds.com This knowledge allows for the proactive modification of synthetic conditions to minimize unwanted byproducts. insilicominds.com For example, quantum chemical approaches are being used to predict the reactivity of N-nitrosamines, another class of concerning impurities. nih.gov Similar methods could be applied to predict the reactivity of intermediates leading to this compound.

Table 2: Applications of Computational Chemistry in Impurity Research

Computational Method Application Relevance to this compound
QSAR Predicts biological activity based on chemical structure. Estimate potential pharmacological activity and toxicity of this compound. oup.combiorxiv.org
Molecular Docking Simulates the binding of a molecule to a biological target. Predict binding affinity of this compound to dopamine/serotonin receptors. whiterose.ac.uk
Reaction Pathway Simulation Models chemical reactions to predict outcomes and byproducts. Predict the likelihood of this compound formation under various synthetic conditions. insilicominds.com

| Quantum Chemistry | Calculates electronic structure and energies to understand reactivity. | Elucidate the detailed mechanism of formation and predict degradation pathways. nih.gov |

Integration of High-Throughput Screening and Automation in Impurity Research and Characterization

The screening of synthetic reactions and the analysis of impurities can be a labor-intensive process. The integration of high-throughput screening (HTS) and automation offers a path to significantly accelerate research and development. oncodesign-services.comlcms.cz

Automated Synthesis and Screening: Automated synthesis platforms can perform numerous reactions in parallel under varying conditions. When coupled with rapid analytical techniques like UPLC-MS, these systems can quickly identify optimal reaction conditions that maximize yield while minimizing the formation of impurities like this compound. lcms.cz

High-Throughput Analysis: In quality control, automated systems are crucial for handling the large number of samples generated. High-throughput UPLC methods have been specifically developed for the rapid analysis of antipsychotics and their impurities, drastically reducing the time per sample. researchgate.netresearchgate.net An automated workflow using LC-High Resolution Mass Spectrometry (HRMS) has been developed for characterizing and monitoring impurities in synthetic peptides, a model that could be adapted for small molecules like Risperidone. lcms.cz The goal is to move from time-consuming individual analyses to automated platforms that can screen, identify, and quantify impurities with minimal human intervention, leveraging sophisticated software for data analysis and reporting. lcms.czspirochem.com This approach not only increases efficiency but also enhances the robustness and reliability of the data generated.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying 6-Methylrisperidone in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard, as outlined in pharmacopeial guidelines. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution mode.
  • Validation : System suitability tests must ensure resolution (R ≥ 2.8 between critical peaks) and tailing factor (≤1.5) for risperidone, with ≤2.0% RSD for reproducibility .
  • Quantification : Use external standardization with a reference standard of known purity.

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze proton and carbon spectra to confirm the methyl substitution at position 6 and piperidinyl-ethyl linkage (δ 2.6–3.1 ppm for piperidine protons).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 459.2 (C23H27FN4O2).
  • Chromatographic Purity : Use HPLC to confirm ≥98% purity, referencing USP monographs for impurity profiling .

Q. What experimental protocols are used to assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies per ICH guidelines:

  • Conditions : Expose samples to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6 months.
  • Analysis : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months), quantifying impurities like 9-hydroxyrisperidone.
  • Data Interpretation : Calculate degradation kinetics (e.g., Arrhenius plot) to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines:

  • Data Extraction : Tabulate parameters (e.g., AUC, Cmax) from peer-reviewed studies, noting methodological differences (e.g., dosing regimens, subject demographics).
  • Meta-Analysis : Apply random-effects models to assess heterogeneity. Stratify by study design (e.g., crossover vs. parallel) to identify confounding variables.
  • Bias Assessment : Use Cochrane Risk of Bias Tool to evaluate study quality .

Q. What advanced strategies optimize the detection of this compound metabolites in biological matrices?

  • Methodological Answer : Employ LC-MS/MS with the following optimizations:

  • Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate metabolites from plasma.
  • Ionization : Electrospray ionization (ESI) in positive mode with MRM transitions (e.g., m/z 459.2 → 191.1 for parent ion; m/z 475.2 → 207.1 for hydroxylated metabolites).
  • Validation : Include matrix-matched calibration curves and stability tests for freeze-thaw cycles .

Q. How should researchers design experiments to investigate the chiral purity of this compound?

  • Methodological Answer : Utilize chiral chromatography and computational modeling:

  • Chiral Stationary Phase : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane-isopropanol mobile phases.
  • Enantiomer Resolution : Validate separation with a resolution factor ≥1.5 and enantiomeric excess (ee) calculations.
  • Molecular Dynamics : Simulate enantiomer interactions with CYP2D6 to predict metabolic differences .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., instrument models, software versions) per FAIR principles to enable replication .
  • Data Contradictions : Use mixed-methods approaches (e.g., qualitative comparisons of assay conditions alongside quantitative meta-analyses) to contextualize discrepancies .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability in compliance with journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.